molecular formula C13H21NO3 B2950316 Tert-butyl 3-(prop-2-yn-1-yloxy)piperidine-1-carboxylate CAS No. 1219828-03-1

Tert-butyl 3-(prop-2-yn-1-yloxy)piperidine-1-carboxylate

Cat. No. B2950316
CAS RN: 1219828-03-1
M. Wt: 239.315
InChI Key: IPRABSBORMZJRX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves reactions with commercially available materials . For instance, tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate has been synthesized starting from commercially available 4-bromo-1H-indole . The synthesis of Tert-butyl 4- (prop-2-yn-1-yloxy)piperidine-1-carboxylate involves the reaction of tert-butyl-4-piperidinecarboxylate with propargyl alcohol in the presence of a catalyst.


Molecular Structure Analysis

The molecular structure of Tert-butyl 3-(prop-2-yn-1-yloxy)piperidine-1-carboxylate is not explicitly mentioned in the search results .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been described . For example, the Vilsmeier formylation of 4-bromo-1H-indole at the 3-position gave a compound which was converted to N-Boc derivative . The aldehyde group of this derivative was reduced with NaBH4 in methanol to obtain an alcohol . The alcoholic hydroxy group was protected by treatment with tert-butyl(dimethyl)silyl chloride in methylene chloride in the presence of imidazole .


Physical And Chemical Properties Analysis

The physical and chemical properties of Tert-butyl 3-(prop-2-yn-1-yloxy)piperidine-1-carboxylate are not explicitly mentioned in the search results .

Scientific Research Applications

Organic Synthesis

“Tert-butyl 3-(prop-2-yn-1-yloxy)piperidine-1-carboxylate” is used in organic synthesis due to its unique structure. It can serve as a building block for the synthesis of more complex organic compounds .

Precursor to Biologically Active Compounds

The compound is a potential precursor to biologically active natural products like Indiacen A and Indiacen B . These natural products have been found to possess anticancer, anti-inflammatory, antinociceptive, antipsychotic, analgesic, cytotoxic, and 5-lipoxygenase inhibitory activities .

Synthesis of Indole Derivatives

3-Formylindole derivatives containing an alkyne, enyne, or diene moiety at the 4-position are significant as a scaffold in the synthesis of biologically active natural products . This compound can be used in the synthesis of such indole derivatives .

Synthesis of Novel Organic Compounds

Piperazine and N-Boc piperazine and their simple derivatives such as “Tert-butyl 3-(prop-2-yn-1-yloxy)piperidine-1-carboxylate” serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .

Mechanism of Action

The mechanism of action of Tert-butyl 3-(prop-2-yn-1-yloxy)piperidine-1-carboxylate is not explicitly mentioned in the search results .

properties

IUPAC Name

tert-butyl 3-prop-2-ynoxypiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c1-5-9-16-11-7-6-8-14(10-11)12(15)17-13(2,3)4/h1,11H,6-10H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPRABSBORMZJRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)OCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-(prop-2-yn-1-yloxy)piperidine-1-carboxylate

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